1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride
CAS No.: 1266688-72-5
Cat. No.: VC5943659
Molecular Formula: C14H24Cl2N2O
Molecular Weight: 307.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266688-72-5 |
|---|---|
| Molecular Formula | C14H24Cl2N2O |
| Molecular Weight | 307.26 |
| IUPAC Name | 1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H |
| Standard InChI Key | NGDGUDHMYJIYGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is C₁₄H₂₄Cl₂N₂O, yielding a molecular weight of 307.26 g/mol. The structure integrates a piperazine ring linked via a three-carbon propyl chain to a 3-methoxyphenyl group, with two hydrochloride counterions enhancing solubility (Figure 1).
Key structural attributes include:
-
Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and ionic interactions .
-
3-Methoxyphenylpropyl substituent: The methoxy group (-OCH₃) at the meta position on the phenyl ring influences electronic distribution, potentially modulating receptor affinity.
-
Dihydrochloride salt form: Enhances aqueous solubility and stability, critical for pharmaceutical formulations .
| Property | Value |
|---|---|
| CAS Number | 1266688-72-5 |
| Molecular Formula | C₁₄H₂₄Cl₂N₂O |
| Molecular Weight | 307.26 g/mol |
| IUPAC Name | 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride |
| SMILES | COC1=CC(=CC=C1)CCCN2CCNCC2.Cl.Cl |
Physicochemical Properties
The dihydrochloride salt form significantly alters the compound’s physical characteristics compared to its free base:
The methoxyphenyl moiety contributes to lipophilicity (calculated LogP ≈ 2.8), balancing membrane permeability and aqueous solubility—a critical factor in blood-brain barrier penetration for CNS-targeted therapeutics.
First Aid Measures:
-
Inhalation: Transfer to fresh air; administer oxygen if breathing is labored .
-
Dermal Contact: Rinse with water for 15 minutes; remove contaminated clothing .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing atypical antipsychotics and antidepressants, where piperazine scaffolds are ubiquitous . For example, coupling with benzofuran-1-one derivatives yields candidates with enhanced 5-HT₁A affinity.
Radioligand Development
Isotopic labeling (e.g., with ¹¹C or ¹⁸F) could enable positron emission tomography (PET) imaging of serotonin receptor density in neuropsychiatric disorders.
Future Directions and Challenges
Despite its promise, critical gaps persist:
-
Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
-
Bioavailability Studies: Pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) require empirical validation.
-
Synthetic Scalability: Current routes are lab-scale; continuous flow systems may improve efficiency .
Recommendations:
-
Prioritize in vivo efficacy studies in rodent models of depression/anxiety.
-
Explore cocrystallization with coformers to enhance stability.
-
Conduct QSAR analyses to optimize receptor selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume